molecular formula C7H12N2S B11817825 2-(tert-Butyl)thiazol-5-amine

2-(tert-Butyl)thiazol-5-amine

Cat. No.: B11817825
M. Wt: 156.25 g/mol
InChI Key: SKMRWZHKTKCVDH-UHFFFAOYSA-N
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Description

2-(tert-Butyl)thiazol-5-amine is a heterocyclic organic compound that features a thiazole ring with a tert-butyl group at the 2-position and an amine group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)thiazol-5-amine typically involves the reaction of tert-butylamine with a thiazole precursor. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)thiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl)thiazol-5-amine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, lipophilicity, and ability to interact with specific molecular targets compared to other thiazole derivatives .

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

2-tert-butyl-1,3-thiazol-5-amine

InChI

InChI=1S/C7H12N2S/c1-7(2,3)6-9-4-5(8)10-6/h4H,8H2,1-3H3

InChI Key

SKMRWZHKTKCVDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)N

Origin of Product

United States

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